N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide
Overview
Description
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and is further substituted with a dimethoxyphenyl group and a sulfonamide group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells . The compound is a derivative of 1,2,4-triazole, a heterocyclic compound that has been found to have promising anticancer properties . The compound interacts with these cells, leading to cytotoxic activity .
Mode of Action
The compound interacts with its targets through hydrogen bonding and dipole interactions . These interactions occur in the binding pocket of the aromatase enzyme, a possible target . The compound’s ability to form these bonds leads to changes in the cancer cells that result in their death .
Biochemical Pathways
The compound affects the biochemical pathways related to cancer cell growth and proliferation . By interacting with the aromatase enzyme, the compound disrupts the normal functioning of these cells, leading to their death . The downstream effects of this disruption include the inhibition of cancer cell growth and the induction of apoptosis .
Result of Action
The result of the compound’s action is the death of cancer cells . The compound exhibits cytotoxic activity against these cells, leading to their death . This results in the inhibition of cancer cell growth and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring. This can be achieved by reacting an appropriate hydrazine derivative with a carboxylic acid derivative under acidic conditions to form the triazole ring.
Formation of the Thiazole Ring: The next step involves the formation of the thiazole ring. This can be done by reacting the triazole intermediate with a thiourea derivative under basic conditions.
Substitution with Dimethoxyphenyl Group: The resulting triazole-thiazole intermediate is then reacted with a dimethoxyphenyl derivative under suitable conditions to introduce the dimethoxyphenyl group.
Introduction of the Sulfonamide Group: Finally, the compound is reacted with a sulfonamide derivative to introduce the sulfonamide group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under basic conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has shown promising results in inhibiting the growth of various microbial and cancer cell lines.
Medicine: Due to its biological activities, the compound is being investigated as a potential therapeutic agent. It has shown potential in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
N-Phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide: This compound also contains a triazole ring and a sulfonamide group but differs in the presence of a quinoxaline moiety instead of a thiazole ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds have a similar triazole-thiazole structure but differ in the substitution pattern and the presence of a thiadiazole ring.
N-(3,4-Dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide: This compound has a similar dimethoxyphenyl group and triazole-thiazole structure but differs in the presence of a benzothiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which impart distinct biological and chemical properties.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-14-5-7-18(30-3)20(11-14)33(27,28)23-10-9-16-13-32-22-24-21(25-26(16)22)15-6-8-17(29-2)19(12-15)31-4/h5-8,11-13,23H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHDOKVMMUVNHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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